Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate
CAS No.: 1430082-96-4
Cat. No.: VC3004056
Molecular Formula: C7H14BF3KNO
Molecular Weight: 235.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1430082-96-4 |
|---|---|
| Molecular Formula | C7H14BF3KNO |
| Molecular Weight | 235.1 g/mol |
| IUPAC Name | potassium;trifluoro(2-pyrrolidin-1-ylethoxymethyl)boranuide |
| Standard InChI | InChI=1S/C7H14BF3NO.K/c9-8(10,11)7-13-6-5-12-3-1-2-4-12;/h1-7H2;/q-1;+1 |
| Standard InChI Key | FTIKKLLLWQGBOE-UHFFFAOYSA-N |
| SMILES | [B-](COCCN1CCCC1)(F)(F)F.[K+] |
| Canonical SMILES | [B-](COCCN1CCCC1)(F)(F)F.[K+] |
Introduction
Structural Characteristics
The molecular architecture of Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate incorporates several key structural elements that contribute to its chemical behavior and synthetic utility. Understanding these structural features is essential for predicting and exploiting the compound's reactivity in various chemical transformations.
Key Structural Components
| Structural Component | Description | Functional Significance |
|---|---|---|
| Pyrrolidine ring | Five-membered nitrogen-containing heterocycle | Common scaffold in biologically active molecules; provides basic nitrogen center |
| Ethoxymethyl linker | -CH2-O-CH2-CH2- spacer unit | Connects pyrrolidine to trifluoroborate; adds flexibility and modifies electronic properties |
| Trifluoroborate group | -BF3- unit with tetrahedral geometry | Key reactive center; participates in transmetalation during coupling reactions |
| Potassium counter-ion | K+ cation | Stabilizes the negatively charged trifluoroborate; affects solubility properties |
The pyrrolidine ring is a saturated heterocycle containing a nitrogen atom, which gives the compound basic properties and serves as a potential interaction site with various substrates. This structural unit is commonly found in many biologically active compounds, making the molecule potentially valuable in pharmaceutical synthesis.
| Compound | Structural Differences | Potential Impact on Reactivity |
|---|---|---|
| Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate | Contains pyrrolidine ring and ethoxymethyl spacer | Provides specific steric environment and electronics for coupling reactions |
| Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate | Lacks the ethoxy group in the linker | Different spatial arrangement affects reactivity patterns |
| Simple alkyl/aryl trifluoroborates | Lack nitrogen-containing heterocycles | Different electronic properties and coupling selectivity |
The unique arrangement of functional groups in Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate creates a specific electronic and steric environment around the reactive boron center, influencing its behavior in synthetic applications.
Applications in Organic Synthesis
Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate has emerged as a valuable reagent in organic synthesis, with particular utility in cross-coupling reactions. The compound's ability to transfer its organic moiety to various substrates under controlled conditions makes it an important tool for constructing complex molecular architectures.
Cross-Coupling Reactions
| Reaction Component | Typical Examples | Function in Coupling Process |
|---|---|---|
| Nucleophilic Partner | Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate | Source of pyrrolidin-1-ylethoxymethyl group |
| Electrophilic Partner | Aryl/vinyl halides, triflates | Acceptor of the transferred group |
| Catalyst | Pd(0) or Pd(II) complexes | Facilitates the coupling process |
| Base | K2CO3, K3PO4, Cs2CO3 | Activates the trifluoroborate |
| Solvent System | THF, dioxane, toluene/water | Provides reaction medium |
The Suzuki-Miyaura coupling mechanism typically involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the trifluoroborate, and finally reductive elimination to form the new carbon-carbon bond. The trifluoroborate group in Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate serves as an activated form of the corresponding boronic acid, providing enhanced stability and controlled reactivity in these coupling processes.
Building Block in Pharmaceutical Synthesis
The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs. Consequently, Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate serves as a valuable synthetic building block for introducing this pharmacophore into target molecules.
Potential applications in pharmaceutical synthesis include:
| Therapeutic Area | Potential Application | Significance of Pyrrolidine Moiety |
|---|---|---|
| CNS Therapeutics | Synthesis of neuroactive compounds | Pyrrolidine present in many neurotransmitter modulators |
| Antimicrobials | Development of novel antibacterial agents | Structural element in several antibiotics |
| Enzyme Inhibitors | Design of targeted inhibitory compounds | Can serve as a hydrogen bond acceptor/donor in active sites |
The ethoxymethyl linker in the compound provides additional flexibility and potential binding interactions in the resulting drug candidates, potentially enhancing their pharmacokinetic properties and target engagement.
Reactivity and Interaction Studies
Understanding the reactivity patterns and interaction profiles of Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate is essential for optimizing its applications in synthetic chemistry and exploring potential new uses.
Practical Considerations and Challenges
Several practical aspects must be considered when synthesizing and handling Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate:
| Challenge | Impact on Synthesis/Handling | Potential Solutions |
|---|---|---|
| Moisture Sensitivity | Potential degradation of intermediates | Use of anhydrous conditions, inert atmosphere |
| Purification Challenges | Separation from inorganic byproducts | Selective crystallization, solvent selection |
| Stability Concerns | Storage and shelf-life considerations | Appropriate packaging, controlled storage conditions |
These considerations are important for developing robust and reproducible synthetic protocols for Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate, especially when scaling up production for larger applications.
| Research Direction | Potential Impact | Methodological Approach |
|---|---|---|
| Catalyst Development | Enhanced efficiency in coupling reactions | Screening of novel catalyst systems |
| Reaction Condition Optimization | Improved yields, milder conditions | Systematic parameter studies |
| Flow Chemistry Applications | Continuous processing capabilities | Adaptation to microreactor systems |
These methodological advances could expand the synthetic utility of Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate and related compounds, making them more accessible and practical for diverse applications.
Expansion of Application Scope
Beyond its established role in cross-coupling reactions, Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate has potential applications in several emerging areas:
| Application Area | Potential Contribution | Research Focus |
|---|---|---|
| Medicinal Chemistry | Building block for novel therapeutics | Structure-activity relationships of pyrrolidine-containing compounds |
| Materials Science | Precursor for functional materials | Incorporation into polymers or coordination networks |
| Agricultural Chemistry | Development of crop protection agents | Design of selective pest control agents |
The compound's ability to introduce the pyrrolidin-1-ylethoxymethyl moiety into complex structures could be valuable in creating molecules with specific properties for these diverse applications.
Comparative Analysis with Related Compounds
Placing Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate in context with related organotrifluoroborate compounds provides insights into its distinctive properties and applications.
Structural Analogues
Several compounds share structural similarities with Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate, each with its own reactivity profile:
| Related Compound | Structural Relationship | Distinctive Reactivity Features |
|---|---|---|
| Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate | Lacks ethoxy spacer | Different conformational preferences |
| Potassium trans-1-propenyltrifluoroborate | Different organic component | Alternative coupling behavior |
| Simple alkyl/aryl trifluoroborates | Less functionalized | Different electronic properties |
These structural relationships help contextualize the reactivity patterns observed with Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate and suggest potential directions for developing new functional analogues.
Functional Comparison
The functional behavior of Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate can be compared with other reagents used for similar synthetic purposes:
| Reagent Class | Comparative Advantages | Comparative Limitations |
|---|---|---|
| Boronic Acids/Esters | More widely studied | Generally less stable |
| Stannanes | Broader reaction scope | Higher toxicity concerns |
| Zinc Reagents | Milder reaction conditions | Different functional group tolerance |
Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate offers a balance of stability and reactivity that makes it valuable in specific synthetic contexts, particularly when introducing the pyrrolidin-1-ylethoxymethyl functionality.
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